molecular formula C15H13N3S B5624077 4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B5624077
M. Wt: 267.4 g/mol
InChI Key: BTSHOVNQCPAYRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives involves cyclization reactions, often starting with potassium dithiocarbazinate and hydrazine hydrate in water under reflux conditions. This process yields the basic triazole nucleus, which can then undergo condensation reactions to introduce various substituents, enhancing the compound's diversity and potential applications (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including 4-(2-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, has been extensively analyzed through techniques such as X-ray diffraction. These studies reveal the stabilizing role of intermolecular interactions in the crystalline structure, such as hydrogen bonding and π-π interactions, contributing to the compound's solid-state properties (Panini et al., 2014).

Chemical Reactions and Properties

4-(2-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol engages in various chemical reactions, showcasing its versatility. One notable reaction is the thiol⇔thione tautomerism, a reversible process influenced by the compound's environment, which has been analyzed through density functional theory (DFT) and confirmed by spectroscopic methods (Aouad et al., 2018).

Physical Properties Analysis

The physical properties of 4-(2-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, such as melting points and solubility, have been characterized. These properties are crucial for understanding the compound's behavior in different solvents and conditions, facilitating its application in various fields (Aksyonova-Seliuk et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability of 4-(2-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, have been explored through experimental and computational methods. Studies focusing on the electronic structure and potential reaction pathways offer insights into the compound's interactions with various reagents and its potential as a building block for more complex molecules (Chauhan et al., 2019).

properties

IUPAC Name

4-(2-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-7-5-6-10-13(11)18-14(16-17-15(18)19)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSHOVNQCPAYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

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